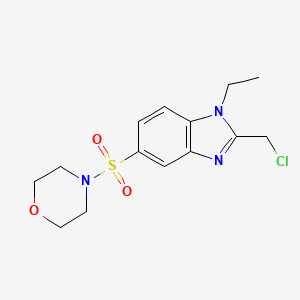

2-(chloromethyl)-1-ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole

Overview

Description

The compound “2-(chloromethyl)-1-ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many biologically active molecules . The morpholine ring is attached to a sulfonyl group, which is a key functional group in many pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for this compound were not found, morpholines can generally be synthesized from 1,2-amino alcohols and related compounds . A sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides has been used to synthesize various substituted morpholines .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Morpholine-4-sulfonyl chloride, a related compound, has a molecular weight of 185.63 .

Chemical Reactions Analysis

Morpholines can undergo a variety of chemical reactions. For instance, they can react with inorganic acids to form salts, and with organic acids to form salts or amides . They can also undergo alkylation reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Morpholine-4-sulfonyl chloride, a related compound, is a colorless or white to yellow solid or liquid at room temperature .

Scientific Research Applications

Anticancer Agents: The benzodiazole-morpholine hybrid has been investigated for its antiproliferative effects against cancer cells. Researchers have synthesized derivatives and evaluated their cytotoxicity and selectivity profiles .

Antiviral Agents: The morpholine-containing benzodiazole derivatives have shown promise as antiviral agents. Their inhibitory activity against specific viruses (e.g., HIV, herpes simplex virus) has been studied .

Materials Science and Organic Electronics

The electron-rich benzodiazole core makes this compound interesting for materials applications:

- Organic Semiconductors : Benzodiazole derivatives have been incorporated into organic semiconductors for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Their charge transport properties and stability have been investigated .

Photophysical Properties and Fluorescent Probes

The morpholine-sulfonyl group combination influences the compound’s photophysical behavior:

- Fluorescent Probes : Researchers have functionalized this compound to create fluorescent probes for bioimaging and cellular studies. The morpholine moiety enhances water solubility and cellular uptake .

Chemical Biology and Enzyme Inhibition

The chloromethyl group adds reactivity and versatility:

- Enzyme Inhibitors : The compound has been explored as an enzyme inhibitor. Researchers have investigated its interaction with specific enzymes, such as kinases or proteases, aiming for therapeutic applications .

Coordination Chemistry and Metal Complexes

The benzodiazole core can coordinate with metal ions:

- Metal Complexes : Researchers have synthesized metal complexes with this compound as a ligand. These complexes exhibit interesting coordination chemistry and may find applications in catalysis or materials science .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-[2-(chloromethyl)-1-ethylbenzimidazol-5-yl]sulfonylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN3O3S/c1-2-18-13-4-3-11(9-12(13)16-14(18)10-15)22(19,20)17-5-7-21-8-6-17/h3-4,9H,2,5-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHTVVUCHJDWKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)N=C1CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401332836 | |

| Record name | 4-[2-(chloromethyl)-1-ethylbenzimidazol-5-yl]sulfonylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401332836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85269258 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(chloromethyl)-1-ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole | |

CAS RN |

785792-29-2 | |

| Record name | 4-[2-(chloromethyl)-1-ethylbenzimidazol-5-yl]sulfonylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401332836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(cyclopentylthio)-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2557855.png)

![ethyl 2-(3-(4-fluorobenzyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2557856.png)

![4-(2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2557857.png)

![1-(2,5-dimethoxyphenyl)-4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2557858.png)

![[3-Amino-4-(4-chlorophenyl)sulfonyl-5-(2,4-dimethylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2557862.png)

![Ethyl 3-bromo-1h-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B2557867.png)

![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-(trifluoromethyl)phenyl)piperazine-1-carboxamide](/img/structure/B2557872.png)